molecular formula C15H15NO3 B1592313 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone CAS No. 861841-90-9

1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone

Cat. No.: B1592313
CAS No.: 861841-90-9
M. Wt: 257.28 g/mol
InChI Key: VHNDAASEYRABBJ-UHFFFAOYSA-N
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Description

1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone is an organic compound with a complex structure that includes an amino group, a benzyloxy group, and a hydroxyphenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzyloxy Group: The initial step involves the protection of the phenol group by converting it into a benzyloxy group using benzyl chloride and a base such as sodium hydroxide.

    Amination: The introduction of the amino group can be achieved through nitration followed by reduction. The phenol is first nitrated using a nitrating agent like nitric acid, and the nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst.

    Formation of the Ethanone Backbone: The final step involves the formation of the ethanone backbone through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.

Major Products:

    Oxidation: Formation of a quinone derivative.

    Reduction: Formation of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanol.

    Substitution: Formation of N-acyl or N-alkyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of organic compounds known as phenols, characterized by the presence of hydroxyl groups attached to aromatic rings. Its molecular formula is C15H15NO3C_{15}H_{15}NO_3 with a molecular weight of approximately 257.28 g/mol. The unique structure of this compound allows for diverse interactions with biological targets, making it a valuable intermediate in pharmaceutical synthesis.

Pharmaceutical Intermediate

1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone serves primarily as a pharmaceutical intermediate. It is crucial in the synthesis of various bioactive compounds that are used in drug development. The compound’s ability to act as a versatile building block enables the creation of novel drugs with improved efficacy and safety profiles .

Drug Discovery

In drug discovery, this compound is utilized to explore and optimize structure-activity relationships (SAR) of potential drug candidates. Researchers modify its chemical structure to enhance biological activity, aiming to develop new therapies for diseases such as cancer and neurodegenerative disorders . For instance, studies have shown its potential in synthesizing inhibitors for fatty acid amide hydrolase (FAAH), which plays a role in pain modulation .

Medicinal Chemistry

The compound is instrumental in medicinal chemistry research, allowing scientists to design and synthesize new molecules with specific biological activities. By functionalizing its structure, researchers can improve the potency, selectivity, and bioavailability of resultant compounds. This adaptability makes it a key player in the development of targeted therapies .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

  • Study on FAAH Inhibition : Research indicated that modifications to this compound could yield potent FAAH inhibitors with restricted access to the central nervous system (CNS). Such inhibitors demonstrated significant anti-hyperalgesic effects in animal models, suggesting potential therapeutic applications in pain management .
  • Synthesis of Novel Compounds : A series of derivatives were synthesized from this compound, showcasing its versatility as a precursor for developing new pharmacological agents. These derivatives exhibited varied biological activities, reinforcing the importance of structural modifications in enhancing drug efficacy .

Data Table: Summary of Research Findings

Study ReferenceApplication FocusKey Findings
Pharmaceutical IntermediateKey building block for bioactive compounds
Drug DiscoveryEffective FAAH inhibitors developed
Medicinal ChemistryEnhanced potency through structural modifications

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity. It may also participate in redox reactions, influencing cellular oxidative stress levels.

Comparison with Similar Compounds

    1-(3-Amino-4-hydroxyphenyl)ethanone: Lacks the benzyloxy group, resulting in different chemical properties and reactivity.

    1-(3-Amino-5-methoxy-2-hydroxyphenyl)ethanone: Contains a methoxy group instead of a benzyloxy group, affecting its solubility and interaction with biological targets.

Uniqueness: 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone is unique due to the presence of the benzyloxy group, which enhances its lipophilicity and ability to cross biological membranes

Biological Activity

1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone, also known by its CAS number 861841-90-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its role as a pharmaceutical intermediate, its synthesis, and various research findings related to its applications in drug development.

Chemical Structure and Properties

This compound belongs to the class of organic compounds known as phenols. Its unique structure allows it to serve as a versatile building block for synthesizing bioactive compounds. The molecular formula is C15_{15}H15_{15}N1_{1}O3_{3}, with a molecular weight of 257.28 g/mol .

PropertyValue
Molecular FormulaC15_{15}H15_{15}N1_{1}O3_{3}
Molecular Weight257.28 g/mol
CAS Number861841-90-9

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of phenolic compounds have been shown to inhibit tubulin polymerization, which is crucial for cancer cell growth. In vitro studies demonstrated that certain derivatives could suppress the growth of cancer cells at nanomolar concentrations .

The biological activity of this compound can be attributed to its ability to modulate various biological targets. It has been utilized in the synthesis of novel drugs aimed at enhancing potency and selectivity against specific diseases. The structure-activity relationship (SAR) studies emphasize the importance of functional groups in determining the biological efficacy of phenolic compounds .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of similar compounds against neurodegenerative diseases. For example, hydrazone derivatives related to this compound have shown promising results in inhibiting acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment. These compounds also exhibited antioxidant activities, protecting neuronal cells from oxidative stress .

Table 2: Summary of Biological Activities

Activity TypeFindings
AnticancerInhibition of tubulin polymerization; nanomolar efficacy against cancer cells
NeuroprotectionAChE inhibition; antioxidant properties
Pharmaceutical UseKey intermediate in drug synthesis; SAR optimization

Case Study 1: Anticancer Research

A study synthesized various derivatives based on the structure of this compound and tested their efficacy against different cancer cell lines. Results indicated that certain modifications significantly enhanced their anticancer activity by targeting specific pathways involved in cell proliferation and survival.

Case Study 2: Neurodegenerative Disease Models

In another study focusing on neurodegenerative diseases, researchers evaluated the neuroprotective effects of modified phenolic compounds derived from this compound. The results showed a marked reduction in cell death under oxidative stress conditions, highlighting the compound's potential for therapeutic applications in neuroprotection.

Properties

IUPAC Name

1-(3-amino-2-hydroxy-5-phenylmethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10(17)13-7-12(8-14(16)15(13)18)19-9-11-5-3-2-4-6-11/h2-8,18H,9,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNDAASEYRABBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)OCC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610518
Record name 1-[3-Amino-5-(benzyloxy)-2-hydroxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861841-90-9
Record name 1-[3-Amino-5-(benzyloxy)-2-hydroxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

69.5 g (242 mmol) 1-(5-benzyloxy-2-hydroxy-3-nitrophenyl)-ethanone are dissolved in 1.4 L methanol and hydrogenated in the presence of 14 g rhodium on charcoal (10%) as catalyst at 3 bar and ambient temperature. Then the catalyst is filtered off and the filtrate is evaporated down. The residue is reacted further without additional purification. Yield: 60.0 g (96%), Rf value=0.45 (dichloromethane on silica gel).
Quantity
69.5 g
Type
reactant
Reaction Step One
Quantity
1.4 L
Type
solvent
Reaction Step One
Quantity
14 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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